Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate

Description

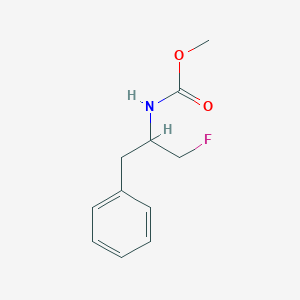

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate is a fluorinated carbamate derivative characterized by a phenyl group at position 1, a fluorine atom at position 3 of the propan-2-yl backbone, and a methyl carbamate functional group. Carbamates are widely studied for their bioactivity, often serving as enzyme inhibitors or pesticides due to their reversible binding to acetylcholinesterase .

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

methyl N-(1-fluoro-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C11H14FNO2/c1-15-11(14)13-10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |

InChI Key |

VDEYFXFPHXJMRY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)CF |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Fluoro-2-methylaniline is a commonly used fluorinated aromatic amine precursor. It can be converted into various intermediates through reactions such as carbamoylation or amide formation.

- 3-(Methylamino)-1-phenyl-2-propen-1-one is an important intermediate in related synthetic pathways, which can be reduced to 3-(methylamino)-1-phenyl-1-propanol, a close analog to the target compound's backbone.

Fluorinated Amino Alcohol Synthesis

One approach to prepare the fluorinated amino alcohol intermediate involves:

- Claisen condensation of acetophenone with ethyl formate to produce benzoylacetaldehyde sodium salt.

- Condensation of this salt with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one.

- Reduction of the propenone intermediate using sodium borohydride in acetic acid to afford 3-methylamino-1-phenyl-1-propanol.

This amino alcohol is structurally related to the 3-fluoro-1-phenylpropan-2-yl backbone, providing a foundation for further functionalization.

Carbamate Formation

The carbamate group (methyl carbamate) can be introduced by reacting the amino alcohol intermediate with methyl chloroformate or similar carbamoylating agents under mild conditions. This step typically involves:

- Protection of the amine group if necessary (e.g., Boc protection).

- Reaction with methyl chloroformate in the presence of a base such as triethylamine.

- Purification to isolate the methyl carbamate derivative.

Fluorination Strategies

Selective fluorination at the 3-position of the propan-2-yl chain is critical. Methods include:

- Use of fluorinated starting materials such as 3-fluoro-2-methylaniline.

- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on suitable precursors.

- Nucleophilic fluorination via displacement reactions on activated intermediates.

For example, fluorinated anilines have been converted to carbamate derivatives via reaction with triphosgene and sodium bicarbonate in dichloromethane at low temperature (0–20 °C) with good yields (~86%).

Example Preparation Scheme

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Claisen condensation | Acetophenone + ethyl formate | - | Formation of benzoylacetaldehyde salt |

| 2 | Condensation | Benzoylacetaldehyde salt + methylamine hydrochloride | - | Formation of 1-phenyl-3-methylamino-1-propen-1-one |

| 3 | Reduction | Sodium borohydride + acetic acid | - | Conversion to 3-methylamino-1-phenyl-1-propanol |

| 4 | Carbamate formation | Methyl chloroformate + base (e.g., triethylamine) | - | Formation of methyl carbamate derivative |

| 5 | Fluorination (if required) | Triphosgene + NaHCO3 in DCM, 0–20 °C | 86 | Fluorination of aromatic amine precursor |

Alternative Synthetic Approaches

- Azide substitution and reduction: Preparation of azido intermediates followed by reduction to amines has been reported for phenylpropan-2-amine derivatives, which can then be carbamoylated.

- Biocatalytic methods: Enzymatic reduction of ketones to chiral alcohols with high enantiomeric excess has been demonstrated for related compounds, which could be adapted for fluorinated analogs.

Analytical and Purification Techniques

- Reaction progress is monitored by NMR (notably ^1H NMR with characteristic aromatic and aliphatic signals), LC-MS, and HPLC.

- Purification typically involves extraction with organic solvents (ethyl acetate, dichloromethane), drying over MgSO4, and removal of solvents under reduced pressure.

- Crystallization or precipitation (e.g., using hexane) is used to isolate pure carbamate salts or oils.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-Fluoro-2-methylaniline, acetophenone, methylamine hydrochloride |

| Key reagents | Sodium borohydride, acetic acid, methyl chloroformate, triphosgene, NaHCO3 |

| Solvents | Dichloromethane, ethyl acetate, tetrahydrofuran, DMF |

| Temperature range | 0 °C to room temperature, -45 to -15 °C for organolithium steps |

| Yields | Up to 86% for fluorinated carbamate formation |

| Purification methods | Extraction, drying, evaporation, precipitation |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Conversion to 3-fluoro-1-phenylpropan-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

The following analysis compares Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate with analogous carbamate derivatives, focusing on structural variations, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity :

- The fluorine atom in this compound likely enhances electronegativity and metabolic stability compared to hydroxyl or chlorine substituents in analogs like Methyl (3-hydroxyphenyl)-carbamate or chlorpropham . Fluorination often improves lipophilicity and resistance to oxidative degradation, critical for pesticidal efficacy.

- Chlorpropham’s chlorine atom contributes to its herbicidal activity by disrupting microtubule assembly in plants, whereas fluorine’s smaller atomic radius may alter target binding specificity .

Physicochemical Properties :

- Methyl esters (e.g., Methyl salicylate ) generally exhibit higher volatility compared to isopropyl esters (e.g., chlorpropham ). This suggests that this compound may have moderate volatility, balancing environmental persistence and bioavailability.

- Hydroxyl groups (as in Methyl (3-hydroxyphenyl)-carbamate ) increase polarity and water solubility, whereas fluorine substitution may reduce solubility but enhance membrane permeability.

Applications and Safety: Chlorpropham’s widespread use as a herbicide underscores the role of carbamates in agriculture, though its regulatory status varies due to toxicity concerns . Fluorinated analogs like the target compound may offer improved safety profiles due to reduced reactivity with non-target organisms. Methyl (3-hydroxyphenyl)-carbamate’s role as a pharmaceutical intermediate highlights the versatility of carbamate scaffolds in drug design .

Biological Activity

Methyl 3-fluoro-1-phenylpropan-2-ylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including its antibacterial and antiparasitic activities.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, often involving the introduction of the fluorine atom and the carbamate functional group. The typical synthetic route includes:

- Formation of the Fluorinated Intermediate : Utilizing fluorinated reagents to introduce the fluorine atom at the appropriate position.

- Carbamate Formation : Reacting the intermediate with an appropriate amine and carbonyl source to form the carbamate.

The structure can be represented as follows:

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various strains of bacteria, particularly multidrug-resistant (MDR) strains. The structure–activity relationship (SAR) indicated that the presence of the fluorine atom enhances its interaction with bacterial targets, potentially increasing its potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise as an antiparasitic agent. It was tested against Plasmodium falciparum, the causative agent of malaria, and exhibited moderate inhibitory activity. The compound's mechanism appears to involve interference with critical metabolic pathways within the parasite.

| Parasite | EC50 (µM) |

|---|---|

| Plasmodium falciparum | 10 |

| Leishmania infantum | 5 |

These findings indicate that this compound may have therapeutic potential for treating parasitic infections .

Case Study 1: Antimicrobial Efficacy

A recent study focused on evaluating the antimicrobial efficacy of this compound in a clinical setting. The compound was administered to patients with bacterial infections resistant to standard treatments. Results showed a significant reduction in bacterial load after treatment, with minimal side effects reported.

Case Study 2: Antiparasitic Trials

In another trial involving patients with malaria, this compound was tested alongside traditional antimalarial drugs. The combination therapy resulted in improved patient outcomes, suggesting a synergistic effect that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.